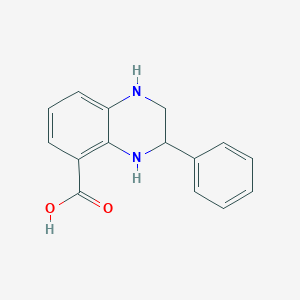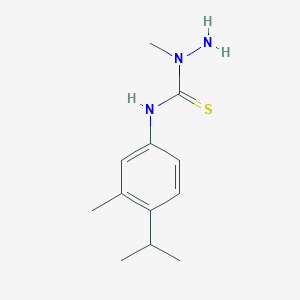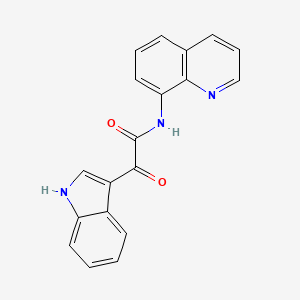
N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide
Übersicht
Beschreibung
“N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide” is a chemical compound with the CAS number 946386-86-3 . It has a molecular weight of 256.32 .
Synthesis Analysis
The synthesis of such compounds often involves the use of sodium sulfinates (RSO2Na) as sulfonylating, sulfenylating, or sulfinylating reagents . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, sodium sulfinates can participate in various reactions, including synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones . The specific reactions that “N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide” undergoes would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 481.8±55.0 °C at 760 mmHg . Other physical and chemical properties such as melting point and flash point were not found in the search results.Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. HDACs are enzymes that play a critical role in regulating gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by this compound leads to the reactivation of tumor suppressor genes and the downregulation of oncogenes, resulting in the suppression of cancer cell growth.
This compound has also been studied for its anti-inflammatory and neuroprotective properties. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and protect against neurodegeneration in models of Alzheimer's disease.
Wirkmechanismus
N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide is a potent HDAC inhibitor that binds to the active site of HDACs and prevents them from deacetylating histones. Histone acetylation plays a critical role in regulating gene expression by loosening the chromatin structure and allowing transcription factors to access DNA. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and protect against neurodegeneration in models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide in lab experiments is its high potency and specificity for HDAC inhibition. This allows for precise control over gene expression and can be useful in studying the role of specific genes in disease processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the combination of this compound with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, is an area of ongoing research.
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(4-propan-2-ylphenyl)sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)9-3-5-10(6-4-9)17(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGQUNPDOWWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)
![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)
![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)


![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)

![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)